molecular formula C21H26N4O3 B4881651 N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide

N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide

Cat. No.: B4881651
M. Wt: 382.5 g/mol
InChI Key: RMXWNDDOFNJIIP-UHFFFAOYSA-N
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Description

N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenoxypropanamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide include other pyrazole derivatives and piperidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-6-21(27)24-14-10-17(11-15-24)25-19(9-13-22-25)23-20(26)12-16-28-18-7-4-3-5-8-18/h2-5,7-9,13,17H,1,6,10-12,14-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXWNDDOFNJIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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